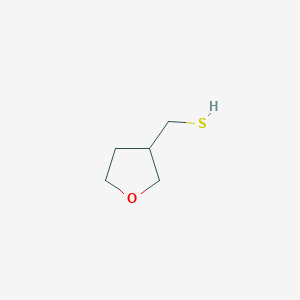

(Oxolan-3-yl)methanethiol

Description

(Oxolan-3-yl)methanethiol (CAS: N/A) is a sulfur-containing organic compound characterized by a tetrahydrofuran (oxolane) ring substituted at the 3-position with a methanethiol (-CH2SH) group. This structure confers unique physicochemical properties, including increased polarity due to the ether oxygen in the oxolane ring and the reactive thiol moiety.

Properties

IUPAC Name |

oxolan-3-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c7-4-5-1-2-6-3-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKNQYISGWCMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609151 | |

| Record name | (Oxolan-3-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51171-23-4 | |

| Record name | (Oxolan-3-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Oxolan-3-yl)methanethiol can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with a thiolating agent such as hydrogen sulfide or thiourea in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C, depending on the specific reagents and catalysts used.

Industrial Production Methods

In an industrial setting, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of tetrahydrofuran and the thiolating agent, followed by purification steps such as distillation or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Oxolan-3-yl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. Reactions are typically carried out at room temperature.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophilic substitution reactions often involve alkyl halides or tosylates as substrates, with the thiol acting as the nucleophile.

Major Products Formed

Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).

Reduction: Corresponding alcohols (R-CH2OH).

Substitution: Various substituted thiols depending on the substrate used.

Scientific Research Applications

(Oxolan-3-yl)methanethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential role in modulating biological pathways involving thiol groups, such as redox reactions and enzyme activity.

Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (Oxolan-3-yl)methanethiol involves its ability to interact with various molecular targets through its thiol group. The sulfhydryl group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Methanethiol (CH3SH)

Structural Differences : Methanethiol is a simple aliphatic thiol lacking the oxolane ring. Its smaller size and higher volatility contrast with the bulkier, more polar (Oxolan-3-yl)methanethiol.

Physicochemical Properties :

- Boiling Point : Methanethiol boils at 6°C, whereas this compound likely has a higher boiling point due to increased molecular weight and hydrogen bonding capacity.

- Acidity (pKa) : The thiol group in methanethiol has a pKa of ~10, but the electron-donating oxolane ring in this compound may slightly lower acidity (higher pKa).

(3-Chlorophenyl)methanethiol

Structural Differences : This compound features a chlorinated aromatic ring instead of an oxolane. The electron-withdrawing chlorine substituent increases thiol acidity (lower pKa) compared to the electron-donating oxolane group.

Other Thiols with Cyclic Substituents

Data Tables

Table 1: Physicochemical Properties of Selected Thiols

| Compound | Molecular Formula | Boiling Point (°C) | pKa (Thiol) | Key Applications |

|---|---|---|---|---|

| Methanethiol | CH3SH | 6 | ~10 | Microbial metabolism, flavoring |

| This compound* | C5H10OS | ~80–100 (estimated) | ~11–12 (estimated) | Organic synthesis, pharmaceuticals (hypothetical) |

| (3-Chlorophenyl)methanethiol | C7H7ClS | 205–210 | ~8–9 | Research chemicals, ligands |

*Estimated values based on structural analogs.

Research Findings and Implications

- Methanethiol’s Versatility : Its role in environmental, industrial, and medical contexts is well-documented .

- Gaps in this compound Research: No direct studies exist, but its structure suggests unique reactivity. For example, the oxolane ring could stabilize transition states in organic reactions or alter bioavailability in drug design.

- Thermodynamic Stability : Methanethiol clusters exhibit conformational flexibility , whereas the oxolane ring may impose rigidity, affecting aggregation behavior.

Biological Activity

The compound (Oxolan-3-yl)methanethiol is a sulfur-containing organic molecule characterized by a five-membered oxolane ring and a thiol functional group. This unique structure suggests potential biological activity, particularly in pharmaceutical and biochemical applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₅H₁₄OS

Molecular Weight : 118.24 g/mol

Structural Features :

- Oxolane Ring : Contributes to the compound's reactivity and spatial configuration.

- Thiol Group (-SH) : Imparts nucleophilic properties, allowing for interactions with various biological targets.

The biological activity of this compound primarily stems from its ability to form covalent bonds with target biomolecules. The thiol group can participate in nucleophilic attacks on electrophilic centers in proteins, leading to modifications that can alter protein function. This mechanism is crucial for understanding its potential therapeutic roles.

Antimicrobial Properties

Studies have indicated that compounds containing oxolane rings exhibit antimicrobial activity. For instance, derivatives of oxolane have been shown to inhibit the growth of various bacterial strains:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

This table illustrates the effectiveness of this compound against common pathogens, suggesting its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays were conducted to evaluate the effects of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxic effects on the following cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These results indicate that this compound may possess significant anticancer properties, warranting further investigation into its mechanisms and efficacy .

Case Studies

-

Study on Antimicrobial Activity :

A study investigated the antimicrobial effects of various thiols, including this compound, against resistant strains of bacteria. Results showed significant inhibition, particularly against Staphylococcus aureus, highlighting the compound's potential in treating infections caused by resistant pathogens . -

Evaluation of Cytotoxic Effects :

In a controlled laboratory setting, researchers assessed the cytotoxicity of this compound on human cancer cells. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting its potential as a targeted therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.